molecular formula C12H21NO4 B13608639 Tert-butyl 2-(3-hydroxyprop-1-en-1-yl)morpholine-4-carboxylate

Tert-butyl 2-(3-hydroxyprop-1-en-1-yl)morpholine-4-carboxylate

Cat. No.: B13608639
M. Wt: 243.30 g/mol
InChI Key: IUZSCTGHWCVJGD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-hydroxyprop-1-en-1-yl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a hydroxyprop-1-en-1-yl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-hydroxyprop-1-en-1-yl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 3-hydroxyprop-1-en-1-yl derivatives. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in the synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxyprop-1-en-1-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyprop-1-en-1-yl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 2-(3-hydroxyprop-1-en-1-yl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxyprop-1-en-1-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyprop-1-en-1-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The morpholine ring may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(3-hydroxyprop-1-en-1-yl)morpholine-4-carboxylate is unique due to its specific combination of functional groups and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 2-[(E)-3-hydroxyprop-1-enyl]morpholine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h4-5,10,14H,6-9H2,1-3H3/b5-4+

InChI Key

IUZSCTGHWCVJGD-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC(C1)/C=C/CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.